molecular formula C12H11NO4 B11876425 Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 154405-98-8

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B11876425
CAS No.: 154405-98-8
M. Wt: 233.22 g/mol
InChI Key: DFKBJKUJIGHDGT-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

154405-98-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3

InChI Key

DFKBJKUJIGHDGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)OC

Origin of Product

United States

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